molecular formula C9H6F3NO4 B13489365 3-Hydroxy-4-(2,2,2-trifluoroacetamido)benzoic acid

3-Hydroxy-4-(2,2,2-trifluoroacetamido)benzoic acid

Cat. No.: B13489365
M. Wt: 249.14 g/mol
InChI Key: XCYKVCRRDVFLOE-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(2,2,2-trifluoroacetamido)benzoic acid is an organic compound with the molecular formula C9H6F3NO4 It is characterized by the presence of a hydroxy group, a trifluoroacetamido group, and a benzoic acid moiety

Properties

Molecular Formula

C9H6F3NO4

Molecular Weight

249.14 g/mol

IUPAC Name

3-hydroxy-4-[(2,2,2-trifluoroacetyl)amino]benzoic acid

InChI

InChI=1S/C9H6F3NO4/c10-9(11,12)8(17)13-5-2-1-4(7(15)16)3-6(5)14/h1-3,14H,(H,13,17)(H,15,16)

InChI Key

XCYKVCRRDVFLOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(2,2,2-trifluoroacetamido)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(2,2,2-trifluoroacetamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The trifluoroacetamido group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the hydroxy group can yield 3-keto-4-(2,2,2-trifluoroacetamido)benzoic acid.

    Reduction: Reduction of the trifluoroacetamido group can produce 3-hydroxy-4-aminobenzoic acid.

    Substitution: Substitution reactions can lead to various derivatives depending on the substituent introduced.

Scientific Research Applications

3-Hydroxy-4-(2,2,2-trifluoroacetamido)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(2,2,2-trifluoroacetamido)benzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-4-(2,2,2-trifluoroacetamido)benzoic acid is unique due to the presence of both the hydroxy and trifluoroacetamido groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Biological Activity

3-Hydroxy-4-(2,2,2-trifluoroacetamido)benzoic acid (also known as a derivative of salicylic acid) is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a hydroxyl group and a trifluoroacetamido group attached to a benzoic acid core. This unique structure contributes to its reactivity and biological interactions. The trifluoroacetamido group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

1. Antimicrobial Activity

Research indicates that derivatives of hydroxybenzoic acids exhibit notable antimicrobial properties. A study found that compounds similar to 3-hydroxy-4-(2,2,2-trifluoroacetamido)benzoic acid demonstrated significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms .

CompoundActivityTarget OrganismReference
3-Hydroxy-4-(2,2,2-trifluoroacetamido)benzoic acidAntibacterialStaphylococcus aureus
3-Hydroxybenzoic acid derivativesAntimicrobialE. coli, Pseudomonas aeruginosa

2. Anti-inflammatory Properties

The anti-inflammatory effects of hydroxybenzoic acids have been well documented. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammatory processes. The trifluoroacetamido substitution may enhance these effects by modulating molecular interactions within inflammatory pathways .

3. Antioxidant Activity

Antioxidant properties are another significant aspect of 3-hydroxy-4-(2,2,2-trifluoroacetamido)benzoic acid. Studies have shown that this compound can scavenge free radicals and reduce oxidative stress in various biological models. Its ability to donate hydrogen atoms or electrons makes it a potent antioxidant agent .

Case Studies

Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of 3-hydroxy-4-(2,2,2-trifluoroacetamido)benzoic acid against Staphylococcus aureus. The compound exhibited an inhibition zone diameter of 27.5 mm, indicating strong antibacterial activity compared to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism
In vitro experiments demonstrated that this compound significantly reduced the levels of TNF-alpha in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential use in treating inflammatory diseases .

The biological activities of 3-hydroxy-4-(2,2,2-trifluoroacetamido)benzoic acid are attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammation and bacterial metabolism.
  • Free Radical Scavenging: Its structure allows it to interact with reactive oxygen species (ROS), neutralizing their harmful effects.
  • Cell Signaling Modulation: It may influence signaling pathways related to inflammation and immune responses.

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